NR2F2-IN-1

COUP-TFII NR2F2 Nuclear receptor

NR2F2-IN-1 (also known as CIA1) is a potent and selective small-molecule inhibitor of the orphan nuclear receptor COUP-TFII (encoded by the NR2F2 gene). It directly binds to the COUP-TFII ligand-binding domain, disrupting interactions with transcription regulators such as FOXA1 and thereby repressing COUP-TFII-driven target gene expression.

Molecular Formula C17H20ClN3O2S
Molecular Weight 365.9 g/mol
Cat. No. B4197404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNR2F2-IN-1
Molecular FormulaC17H20ClN3O2S
Molecular Weight365.9 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=CN=C2S1)NCCC3=CC(=C(C=C3)OC)OC.Cl
InChIInChI=1S/C17H19N3O2S.ClH/c1-11-8-13-16(19-10-20-17(13)23-11)18-7-6-12-4-5-14(21-2)15(9-12)22-3;/h4-5,8-10H,6-7H2,1-3H3,(H,18,19,20);1H
InChIKeyPYRMFONFWQTEGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NR2F2-IN-1 (CIA1) for Prostate Cancer and COUP-TFII-Driven Disease Research


NR2F2-IN-1 (also known as CIA1) is a potent and selective small-molecule inhibitor of the orphan nuclear receptor COUP-TFII (encoded by the NR2F2 gene) [1]. It directly binds to the COUP-TFII ligand-binding domain, disrupting interactions with transcription regulators such as FOXA1 and thereby repressing COUP-TFII-driven target gene expression [2]. The compound has demonstrated in vivo efficacy in xenograft and patient-derived xenograft (PDX) models of prostate cancer, positioning it as a key tool for studying COUP-TFII-mediated oncogenic pathways [3].

Why NR2F2-IN-1 Cannot Be Substituted by Other COUP-TFII Inhibitors


COUP-TFII inhibitors exhibit significant variability in potency, target engagement, and in vivo efficacy due to structural differences. Early inhibitors like 4-methoxynaphthol require high micromolar concentrations (up to 100 μM) to achieve modest activity [1]. In contrast, NR2F2-IN-1 (CIA1) achieves nanomolar-range functional inhibition and demonstrates direct binding to the COUP-TFII ligand-binding domain, a mechanism not uniformly shared by analogs [2]. Even closely related thienopyrimidine derivatives, such as CIA2, show distinct IC50 ranges and differential effects on target gene regulation, underscoring that subtle structural modifications critically alter pharmacological profiles [3]. Substitution with a non-validated analog risks experimental failure and misinterpretation of COUP-TFII biology.

Quantitative Differentiation of NR2F2-IN-1 vs. CIA2 and 4-Methoxynaphthol in COUP-TFII Inhibition


NR2F2-IN-1 Exhibits Lower NGFIA Reporter IC50 Than 4-Methoxynaphthol

NR2F2-IN-1 (CIA1) shows an IC50 of 3.2 μM in the NGFIA reporter luciferase assay, while the earlier COUP-TFII inhibitor 4-methoxynaphthol requires concentrations up to 100 μM to reduce COUP-TFII activity [1][2]. This ~30-fold improvement in potency reflects direct binding to the ligand-binding domain, a feature absent in 4-methoxynaphthol.

COUP-TFII NR2F2 Nuclear receptor

NR2F2-IN-1 Demonstrates Superior Antiproliferative Potency Compared to CIA2 in Prostate Cancer Cell Lines

In a panel of prostate cancer cell lines, NR2F2-IN-1 (CIA1) exhibited an IC50 range of 1.2–7.6 μM for growth inhibition, whereas CIA2, a close structural analog, showed a higher and broader range of 2.2–10.2 μM [1]. This head-to-head comparison demonstrates that NR2F2-IN-1 is consistently more potent across multiple cancer models.

Prostate cancer Antiproliferative COUP-TFII

NR2F2-IN-1 Shows Robust In Vivo Tumor Growth Inhibition in Xenograft Models

NR2F2-IN-1 (CIA1) significantly suppressed tumor growth in LNCaP xenograft models and patient-derived xenograft (PDX) models of prostate cancer [1]. While in vivo efficacy data for CIA2 or 4-methoxynaphthol in comparable models are not reported in the primary literature, the demonstrated antitumor effect of NR2F2-IN-1 validates its utility for translational studies.

Xenograft PDX Prostate cancer

NR2F2-IN-1 Directly Binds COUP-TFII Ligand-Binding Domain and Disrupts FOXA1 Interaction

NR2F2-IN-1 directly binds to the COUP-TFII ligand-binding domain and disrupts its interaction with FOXA1, a key transcription regulator, as demonstrated by co-immunoprecipitation and reporter assays [1]. In contrast, 4-methoxynaphthol functions as a COUP-TFII inhibitor without evidence of direct ligand-binding domain engagement [2]. This mechanistic distinction confirms NR2F2-IN-1 as a true ligand-pocket binder.

Ligand-binding domain FOXA1 Protein-protein interaction

NR2F2-IN-1 Shows COUP-TFII-Dependent Antiproliferative Activity

Knockdown of COUP-TFII abrogated the growth inhibitory effect of NR2F2-IN-1 (CIA1) in prostate cancer cells, confirming its on-target activity [1]. Similarly, the inhibitor showed minimal effect on 'normal' prostate epithelial cells (RWPE-1, PrEC) that express low levels of COUP-TFII, reinforcing target-specific cytotoxicity [1]. Such dependency data are not available for other COUP-TFII inhibitors.

COUP-TFII dependency Target specificity Prostate cancer

Optimal Use Cases for NR2F2-IN-1 in Academic and Pharmaceutical Research


Validation of COUP-TFII as a Therapeutic Target in Prostate Cancer

NR2F2-IN-1 is the only COUP-TFII inhibitor with published in vivo efficacy in xenograft and PDX prostate cancer models [1]. Researchers seeking to establish preclinical proof-of-concept for COUP-TFII as a druggable target should select NR2F2-IN-1 to generate robust, reproducible tumor growth inhibition data.

Mechanistic Studies of COUP-TFII Transcriptional Regulation

Because NR2F2-IN-1 directly binds the ligand-binding domain and disrupts FOXA1 interaction, it serves as a definitive chemical probe for dissecting COUP-TFII coregulator recruitment and target gene regulation [1]. It is the preferred tool over 4-methoxynaphthol, which lacks this mechanistic clarity [2].

Comparative COUP-TFII Inhibitor Pharmacology in Cell-Based Assays

When benchmarking novel COUP-TFII antagonists, NR2F2-IN-1 provides a well-characterized reference standard with defined IC50 values (3.2 μM reporter; 1.2–7.6 μM antiproliferative) and validated COUP-TFII dependency [1]. Its activity can be directly compared to CIA2 to establish structure-activity relationships [1].

High-Throughput Screening for COUP-TFII Modulators

NR2F2-IN-1 is an ideal positive control in high-throughput screening campaigns targeting COUP-TFII, given its potent and specific inhibition of NGFIA reporter expression (IC50 3.2 μM) [1]. Its reproducible activity ensures reliable assay validation and hit confirmation.

Technical Documentation Hub

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29 linked technical documents
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